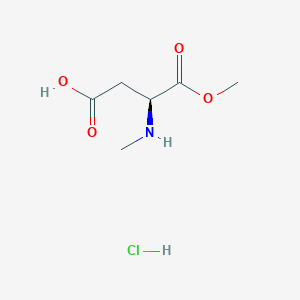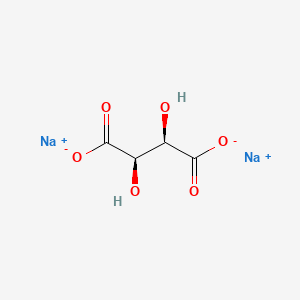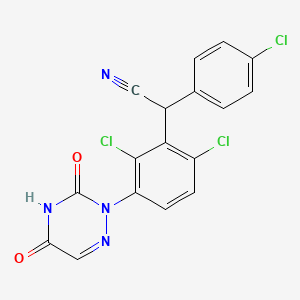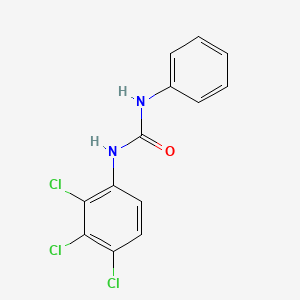
Molybdic acid, diammonia salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdic acid, diammonia salt, also known as ammonium molybdate, is an inorganic compound with the chemical formula (NH₄)₂MoO₄. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Molybdic acid, diammonia salt is typically prepared by reacting molybdenum trioxide (MoO₃) with aqueous ammonia (NH₃). The reaction is carried out under controlled conditions to ensure the complete dissolution of molybdenum trioxide and the formation of ammonium molybdate. The reaction can be represented as follows:
MoO3+2NH3+H2O→(NH4)2MoO4
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity molybdenum trioxide and concentrated ammonia solutions. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The resulting solution is then evaporated to obtain crystalline ammonium molybdate, which is further purified through recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Molybdic acid, diammonia salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form molybdenum trioxide.
Reduction: It can be reduced to form lower oxidation states of molybdenum.
Substitution: It can undergo substitution reactions with other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like hydrogen gas (H₂) or hydrazine (N₂H₄) are employed.
Substitution: Reactions with acids like hydrochloric acid (HCl) can lead to the formation of different molybdate salts.
Major Products:
Oxidation: Molybdenum trioxide (MoO₃)
Reduction: Lower oxidation states of molybdenum compounds
Substitution: Various molybdate salts
Aplicaciones Científicas De Investigación
Molybdic acid, diammonia salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and hydrogenation processes.
Biology: It serves as a source of molybdenum, an essential trace element for various enzymes.
Medicine: It is used in the preparation of certain pharmaceuticals and diagnostic reagents.
Industry: It is employed in the production of pigments, ceramics, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of molybdic acid, diammonia salt involves its ability to act as a source of molybdenum ions (Mo⁶⁺). These ions can participate in various biochemical and chemical reactions, serving as cofactors for enzymes and catalysts in industrial processes. The molecular targets include enzymes such as xanthine oxidase and aldehyde oxidase, which require molybdenum for their activity.
Comparación Con Compuestos Similares
- Sodium molybdate (Na₂MoO₄)
- Calcium molybdate (CaMoO₄)
- Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)
Comparison: Molybdic acid, diammonia salt is unique due to its high solubility in water and its ability to provide a readily available source of molybdenum ions. Compared to sodium molybdate and calcium molybdate, it is more soluble and easier to handle in aqueous solutions. Ammonium heptamolybdate, on the other hand, contains a higher molybdenum content but is less soluble.
Propiedades
IUPAC Name |
azane;dihydroxy(dioxo)molybdenum |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2H3N.2H2O.2O/h;2*1H3;2*1H2;;/q+2;;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRXBDCICLHKEN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.O[Mo](=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8MoN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
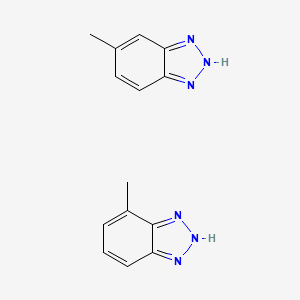
![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B7908099.png)
![2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B7908104.png)
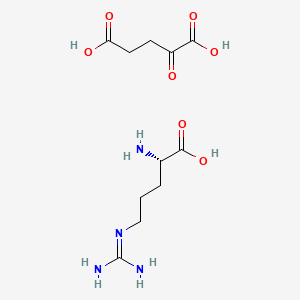
![[(2S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B7908123.png)

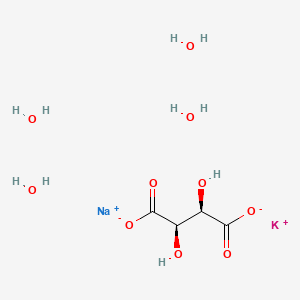
![sodium;(2S,5S,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7908148.png)
